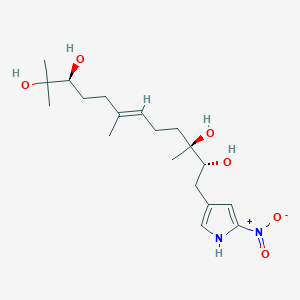

(2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol

Overview

Description

Heronapyrrole B is a farnesylated 2-nitropyrrole bacterial metabolite that has been found in Streptomyces and has antibacterial activity. It is active against the Gram-positive bacteria S. aureus and B. subtilis (MICs = 1.8 and 7.5 µM, respectively) but not Gram-negative P. aeruginosa or E. coli.

Scientific Research Applications

Antibacterial Activity

Heronapyrrole B, a member of the farnesylated 2-nitropyrrole family, exhibits potent antibacterial activity against Gram-positive bacteria. Researchers have explored its effectiveness in inhibiting bacterial growth and understanding its mechanism of action . Further investigations into its specific targets and potential synergies with existing antibiotics could lead to novel therapeutic strategies.

Total Synthesis Strategies

Researchers have developed total synthesis approaches for Heronapyrrole B. Notably, a second-generation synthesis circumvented challenges related to selective pyrrole nitration and alkene formation. The Stille sp3–sp2 cross-coupling reaction played a crucial role in installing the key C7,8 olefin with precise regiochemical control . Understanding these synthetic pathways can inspire further advancements in organic chemistry.

Structural Elucidation

Detailed structural studies of Heronapyrrole B are essential. Techniques such as nuclear magnetic resonance (NMR) spectroscopy provide valuable information about its stereochemistry, functional groups, and overall conformation. These insights aid in validating synthetic routes and optimizing production methods .

Marine Natural Product Discovery

Heronapyrrole B was isolated from a marine-derived Streptomyces found on the Australian Barrier Reef. Investigating its ecological role, biosynthetic pathway, and potential ecological interactions within marine ecosystems contributes to our understanding of natural product diversity and adaptation.

Mechanism of Action

Target of Action

Heronapyrrole B is a farnesylated 2-nitropyrrole bacterial metabolite that has been found in Streptomyces . It is active against the Gram-positive bacteria S. aureus and B. subtilis (MICs = 1.8 and 7.5 μM, respectively) but not Gram-negative P. aeruginosa or E. coli . Therefore, its primary targets are likely proteins or processes unique to Gram-positive bacteria.

Mode of Action

It is known that the compound is produced by streptomyces in response to a bacteriostatic aspergillus metabolite . This metabolite stimulates the Streptomyces to produce nitric oxide (NO), which in turn mediates transcriptional activation of a silent biosynthetic gene cluster (BGC) for fungistatic heronapyrrole B .

Biochemical Pathways

The compound’s production is linked to the activation of a silent bgc in streptomyces . This suggests that Heronapyrrole B may interfere with the normal functioning of certain biosynthetic pathways in target organisms, leading to their inhibition.

Result of Action

Heronapyrrole B exhibits antibacterial activity, particularly against Gram-positive bacteria

Action Environment

Heronapyrrole B was isolated from a marine-derived Streptomyces found on the Australian Barrier Reef . The production of this compound is thought to be part of an “inter-kingdom beach warfare” between a Streptomyces sp. and Aspergillus sp. co-isolated from shallow water beach sand . This suggests that environmental factors, such as the presence of competing organisms and the specific conditions of the marine environment, may influence the production and action of Heronapyrrole B.

properties

IUPAC Name |

(E,2R,3S,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O6/c1-13(7-8-15(22)18(2,3)24)6-5-9-19(4,25)16(23)10-14-11-17(20-12-14)21(26)27/h6,11-12,15-16,20,22-25H,5,7-10H2,1-4H3/b13-6+/t15-,16+,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLMWMXFFNAONP-WJEGLXPMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C(CC1=CNC(=C1)[N+](=O)[O-])O)O)CCC(C(C)(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC[C@@](C)([C@@H](CC1=CNC(=C1)[N+](=O)[O-])O)O)/CC[C@@H](C(C)(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heronapyrrole B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride](/img/structure/B3025700.png)

![(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol](/img/structure/B3025701.png)

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)

![(2S)-10,18-Dimethoxy-21-oxa-6,14,23-triazapentacyclo[12.9.0.02,6.08,13.016,22]tricosa-1(23),8(13),9,11,16(22),17,19-heptaene-7,15-dione](/img/structure/B3025711.png)

![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)

![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)

![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)